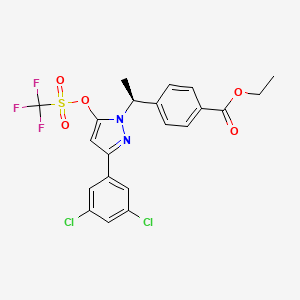

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)-1H-pyrazol-1-yl)ethyl)benzoate

Übersicht

Beschreibung

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)-1H-pyrazol-1-yl)ethyl)benzoate is a useful research compound. Its molecular formula is C21H17Cl2F3N2O5S and its molecular weight is 537.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)-1H-pyrazol-1-yl)ethyl)benzoate, commonly known as Fluralaner, is a compound that has garnered attention for its significant biological activity, particularly as an insecticide and acaricide. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H17Cl2F6N3O3

- Molecular Weight : 556.29 g/mol

- CAS Number : 1122022-02-9

Fluralaner functions primarily as a systemic insecticide that targets the nervous system of insects and parasites. It acts as a potent inhibitor of the GABA-gated chloride channels and the glutamate-gated chloride channels, leading to hyperexcitation and eventual paralysis of the target organisms. This mechanism is similar to that of other insecticides but is characterized by its selectivity and efficacy against a broad spectrum of pests.

Insecticidal and Acaricidal Properties

Fluralaner has been extensively studied for its effectiveness against various ectoparasites, including fleas, ticks, and mites. Its systemic action allows it to provide long-lasting protection in veterinary applications. The following table summarizes some key findings from recent studies:

Anticancer Activity

Emerging research suggests that Fluralaner may possess anticancer properties. A study highlighted its ability to inhibit the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating potential for further investigation in oncology applications .

Case Studies

- Veterinary Applications : In clinical trials involving dogs and cats, Fluralaner demonstrated significant efficacy against flea infestations with a single dose providing protection for up to three months. This was particularly noted in studies where traditional treatments failed to maintain efficacy over time.

- Environmental Impact : Research assessing the environmental persistence of Fluralaner revealed that it has a low toxicity profile for non-target species, making it a favorable option in integrated pest management strategies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The structural components of (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)-1H-pyrazol-1-yl)ethyl)benzoate suggest potential efficacy in various therapeutic areas:

- Anti-inflammatory : Compounds with pyrazole rings often exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.

- Analgesic : Similar structural motifs are associated with analgesic effects, indicating possible pain-relief applications.

- Antimicrobial : The presence of dichlorophenyl groups may enhance antimicrobial activity, warranting studies in infectious disease contexts.

Synthetic Organic Chemistry

The synthesis of this compound can be approached through multicomponent reactions (MCRs), which facilitate the efficient assembly of complex molecules. MCRs are advantageous due to:

- Efficiency : Allowing rapid synthesis from multiple precursors.

- Diversity : Producing structurally varied products with minimal waste.

A typical synthetic pathway may involve the following steps:

- Formation of the pyrazole ring.

- Introduction of the ethyl benzoate moiety.

- Incorporation of the trifluoromethylsulfonyloxy group.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Potential studies could focus on:

- Binding affinity to specific enzymes or receptors.

- Mechanistic studies to explore pathways affected by this compound.

Comparative Analysis with Related Compounds

To contextualize the potential applications of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Pyrazole Derivatives | Contains pyrazole ring | Antimicrobial, anti-inflammatory |

| Trifluoromethyl Esters | Contains trifluoromethyl group | Potentially enhances lipophilicity |

| Dichlorophenyl Compounds | Contains dichlorophenyl group | Often exhibits cytotoxicity |

This table highlights how the unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to other compounds.

Eigenschaften

IUPAC Name |

ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(trifluoromethylsulfonyloxy)pyrazol-1-yl]ethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F3N2O5S/c1-3-32-20(29)14-6-4-13(5-7-14)12(2)28-19(33-34(30,31)21(24,25)26)11-18(27-28)15-8-16(22)10-17(23)9-15/h4-12H,3H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYETYTUKRFPY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@H](C)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501105399 | |

| Record name | Benzoic acid, 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-pyrazol-1-yl]ethyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870823-09-9 | |

| Record name | Benzoic acid, 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-pyrazol-1-yl]ethyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870823-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-[[(trifluoromethyl)sulfonyl]oxy]-1H-pyrazol-1-yl]ethyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501105399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.